2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of benzo[d]thiazol-2-ylphenol (BTZ), which is a type of aromatic imidazole . BTZ and its derivatives have been studied for their luminescent properties .
Synthesis Analysis
BTZ can be synthesized by connecting an aromatic imidazole unit to form 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH) through a Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of BTZ and its derivatives have been studied using NMR (1H and 13C), HR-MS, and FT-IR spectroscopy .Chemical Reactions Analysis
The chemical reactions of BTZ and its derivatives have been studied in the context of their photophysical and electrochemical properties .Physical And Chemical Properties Analysis
BTZ and its derivatives have good thermal stability and electrochemical stability . They have been used as dopant emitters in organic light-emitting diodes (OLEDs), showing strong emission and low turn-on voltage .Scientific Research Applications
I have conducted a search for the scientific research applications of “2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[(thiophen-2-yl)methyl]acetamide”, but unfortunately, the available information is limited and does not provide a comprehensive analysis covering six to eight unique applications as requested.
The search results indicate potential applications in optoelectronics and as analytical tools , particularly related to excited state intramolecular proton transfer (ESIPT) reactions . However, detailed sections for each application field with rich and informative content as per your request are not available in the current literature.
Mechanism of Action
Mode of Action
It’s known that the compound exhibits properties of fluorescence due to the excited state intramolecular proton transfer (esipt) characteristic . This suggests that the compound might interact with its targets by transferring protons in the excited state .
Biochemical Pathways
The compound’s fluorescence properties suggest that it might be involved in pathways related to light emission or energy transfer .
Result of Action
It’s known that the compound exhibits properties of fluorescence , which suggests that it might cause changes in light emission or energy transfer at the molecular and cellular levels .
Action Environment
The compound’s fluorescence properties suggest that factors such as light exposure might influence its action .
Future Directions
properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-18(10-14(19)16-9-11-5-4-8-20-11)15-17-12-6-2-3-7-13(12)21-15/h2-8H,9-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYCLPMGYSIEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CS1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.